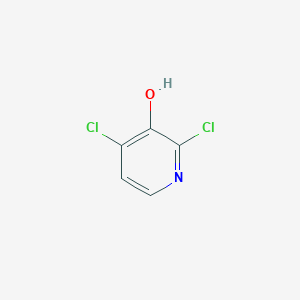

2,4-Dichloropyridin-3-OL

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOFHOTWOPWWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610590 | |

| Record name | 2,4-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405141-76-6 | |

| Record name | 2,4-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloropyridin 3 Ol

Regioselective Synthesis of 2,4-Dichloropyridin-3-OL and Related Pyridinols

The regioselective synthesis of this compound can be approached through several strategic disconnections, primarily involving the manipulation of polychlorinated pyridine (B92270) precursors, direct halogenation of pyridine derivatives, or the introduction of a hydroxyl group onto a pre-functionalized dichloropyridine core.

Strategies from Polychlorinated Pyridine Precursors

One of the most common strategies for the synthesis of dichloropyridines involves the substitution reactions of more highly chlorinated pyridines. For instance, 2,3,6-trichloropyridine can serve as a starting material for the preparation of dichloropyridines. A patented method describes a three-step process starting from 2,3,6-trichloropyridine, which undergoes saponification, followed by a dechlorination/reduction, and finally a chlorination step to yield 2,3-dichloropyridine (B146566) google.com. While this example leads to the 2,3-isomer, the principle of selective manipulation of polychlorinated pyridines is a cornerstone in the synthesis of specifically substituted pyridines. The challenge in adapting this for this compound lies in the regioselective introduction of the hydroxyl group at the 3-position and the specific placement of the chlorine atoms at positions 2 and 4.

A potential pathway could involve the partial hydrolysis of a suitable trichloropyridine. The regioselectivity of such a hydrolysis would be crucial and influenced by the electronic and steric environment of the chlorine atoms.

Direct Halogenation Approaches for Pyridine Derivatives

Direct halogenation of the pyridine ring is a fundamental transformation, though achieving specific regioselectivity can be challenging due to the electronic nature of the pyridine ring. The direct chlorination of 3-hydroxypyridine is a plausible route to this compound. The hydroxyl group at the 3-position is an ortho-, para-director, which would activate the 2, 4, and 6 positions towards electrophilic substitution. However, controlling the extent and regioselectivity of chlorination to obtain the desired 2,4-dichloro- substitution pattern requires careful optimization of reaction conditions.

A general method for the chlorination of hydroxylated nitrogen-containing heterocycles, including 2-hydroxypyridines, involves the use of phosphorus oxychloride (POCl₃) nih.gov. This reagent is effective for replacing hydroxyl groups with chlorine atoms. A solvent-free approach using equimolar POCl₃ in a sealed reactor at high temperatures has been reported for the efficient chlorination of various hydroxy-heterocycles nih.gov. This method could potentially be adapted for the chlorination of a dihydroxypyridine precursor, such as 2,4-dihydroxypyridine, to furnish the 2,4-dichloropyridine (B17371) core. Subsequent introduction of the hydroxyl group at the 3-position would then be necessary.

The synthesis of 2,4-dichloropyrimidine from uracil (2,4-dihydroxypyrimidine) through chlorination with reagents like phosphorus oxychloride provides a strong precedent for the conversion of dihydroxypyridines to dichloropyridines chemicalbook.com.

Table 1: Comparison of Chlorination Methods for Hydroxy-N-Heterocycles

| Method | Reagent | Conditions | Advantages | Disadvantages |

| Conventional | Excess POCl₃ | Reflux in the presence of an organic base | Well-established | Use of excess hazardous reagent, often requires solvent |

| Solvent-Free | Equimolar POCl₃ | Sealed reactor, 140–160 °C, pyridine as base | High efficiency, less reagent, solvent-free, suitable for large scale | Requires specialized high-temperature, sealed equipment |

Hydroxyl Group Introduction Techniques on Dichloropyridine Cores

Introducing a hydroxyl group at the 3-position of a pre-formed 2,4-dichloropyridine ring is another key synthetic strategy. This can be challenging due to the deactivated nature of the pyridine ring towards certain substitutions.

One potential approach involves the Sandmeyer reaction, a well-established method for converting an amino group into a variety of functionalities, including a hydroxyl group, via a diazonium salt intermediate wikipedia.orgbyjus.comorganic-chemistry.org. This would necessitate the synthesis of 3-amino-2,4-dichloropyridine as a precursor. The amino group could be introduced, for example, by nitration of 2,4-dichloropyridine followed by reduction. The subsequent diazotization of the amino group and reaction with water would yield the desired this compound wikipedia.org. The success of this route would depend on the regioselectivity of the initial nitration and the stability of the diazonium salt.

Alternatively, direct hydroxylation of the C-H bond at the 3-position of 2,4-dichloropyridine could be envisioned, potentially through modern C-H activation/functionalization methodologies. However, achieving regioselectivity at the 3-position in the presence of two chlorine atoms would be a significant challenge.

Modern Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer powerful tools for the construction of complex heterocyclic scaffolds with high efficiency and selectivity.

Transition-Metal-Catalyzed Cyclization Processes in Pyridine Scaffold Construction

Transition-metal-catalyzed cyclization reactions provide an elegant means to construct the pyridine ring with pre-installed functional groups. Ruthenium-catalyzed ring-closing metathesis (RCM) has been successfully employed in the synthesis of substituted 3-hydroxypyridines acs.org. This approach involves the cyclization of acyclic diene precursors containing a nitrogen atom, followed by subsequent transformations to yield the aromatic pyridinol. By carefully designing the acyclic precursor with the appropriate chlorine substituents, it is conceivable that this methodology could be adapted for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of highly substituted pyridines. While not a direct cyclization to form the core, these methods allow for the functionalization of pre-existing pyridine rings with high precision. For instance, a highly regioselective palladium-catalyzed C2-amination of 2,4-dichloropyridines has been reported thieme-connect.com. Although this specific example focuses on amination, it highlights the potential of transition metal catalysis to achieve regioselective functionalization of dichloropyridines, which could be a key step in a multi-step synthesis of the target molecule.

Green Chemistry Principles in this compound Synthesis Optimization

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact and improve safety and efficiency.

Solvent-free reactions represent a significant advancement in green synthesis. As mentioned earlier, the chlorination of hydroxy-heterocycles can be performed efficiently without a solvent using equimolar POCl₃ nih.gov. This approach reduces waste and simplifies purification processes.

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and improve yields. While specific microwave-assisted syntheses for this compound are not readily found in the literature, the general applicability of this technology to the synthesis of pyridine derivatives is well-documented.

The use of less hazardous reagents is also a key aspect of green chemistry. Exploring alternatives to toxic reagents like phosphorus oxychloride, or developing catalytic cycles that minimize their use, would be a valuable contribution to the sustainable synthesis of this compound class.

Chemoenzymatic and Biocatalytic Routes to Pyridinol Structures

The introduction of a hydroxyl group onto a pyridine ring is a challenging chemical transformation. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers an elegant and efficient alternative for selective hydroxylation under mild conditions. nih.gov These methods can provide high regioselectivity and stereoselectivity, which are often difficult to achieve with traditional chemical synthesis.

A prominent strategy for the synthesis of pyridinols involves the use of whole-cell biocatalysts. This approach is often more cost-effective as it circumvents the need for enzyme purification and the external addition of expensive cofactors, which are regenerated by the cell's metabolic machinery. unimi.it

Research has demonstrated the capability of dioxygenase-containing microorganisms to hydroxylate substituted pyridines. For instance, the mutant soil bacterium Pseudomonas putida UV4, which contains a toluene dioxygenase (TDO) enzyme, has been shown to metabolize a series of 2-, 3-, and 4-substituted pyridines. rsc.org Notably, chloro- and bromo-substituted pyridines were converted to the corresponding 3-hydroxypyridines, indicating that this biocatalytic system can tolerate and functionalize halogenated pyridine rings. rsc.org This provides a strong precedent for the potential biocatalytic synthesis of this compound.

The regioselectivity of these biotransformations is often dictated by the substitution pattern on the pyridine ring. rsc.org For example, with P. putida UV4, 4-alkylpyridines are hydroxylated at the 3-position, while 3-alkylpyridines undergo hydroxylation on the alkyl side chain. rsc.org This inherent selectivity is a key advantage of biocatalytic methods.

The enzymatic hydroxylation of aromatic compounds is primarily carried out by monooxygenases and dioxygenases. nih.gov

Cytochrome P450 Monooxygenases (P450s): This superfamily of heme-containing enzymes is renowned for its ability to catalyze a wide range of oxidative reactions, including the hydroxylation of C-H bonds in aromatic compounds. researchgate.netnih.govnih.gov The general reaction involves the insertion of one oxygen atom from molecular oxygen (O₂) into the substrate, with the other oxygen atom being reduced to water, a process requiring electrons from cofactors like NADH or NADPH. nih.gov Whole-cell biocatalysis using engineered Escherichia coli is a common platform for harnessing the synthetic potential of P450s, with strategies developed to enhance the intracellular supply of the essential heme cofactor. nih.gov

Rieske-type Dioxygenases: These non-heme iron-dependent enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol, which can then be rearomatized to a hydroxylated product. Toluene dioxygenase (TDO) from Pseudomonas putida is a well-studied example of this enzyme class and, as mentioned, has shown activity on substituted pyridines. rsc.org

The table below summarizes the biocatalytic hydroxylation of various substituted pyridines using Pseudomonas putida UV4, highlighting the regioselectivity of the transformation.

| Substrate | Major Product | Enzyme System |

| 4-Alkylpyridines | 4-Alkyl-3-hydroxypyridine | Toluene Dioxygenase |

| 2-Alkylpyridines | Ring and side-chain hydroxylation products | Toluene Dioxygenase |

| Chloro- and Bromo-substituted pyridines | Corresponding 3-hydroxypyridines | Toluene Dioxygenase |

This table is generated based on findings from biotransformations using Pseudomonas putida UV4. rsc.org

The development of chemoenzymatic and biocatalytic routes for the synthesis of specifically functionalized pyridinols like this compound holds significant promise. Future research will likely focus on:

Enzyme discovery and engineering: Screening for novel enzymes with activity towards di-substituted pyridines or engineering known enzymes like P450s and dioxygenases to improve their activity and selectivity for such substrates.

Process optimization: Enhancing the efficiency of whole-cell biotransformations through metabolic engineering and optimization of reaction conditions to achieve higher product titers and yields.

Chemoenzymatic cascades: Combining the strengths of chemical synthesis and biocatalysis in multi-step reaction sequences to access complex pyridinol structures.

By leveraging the principles demonstrated in the biocatalytic hydroxylation of other substituted pyridines, the development of a viable and sustainable route to this compound is a feasible goal for synthetic chemistry.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloropyridin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions of 2,4-Dichloropyridin-3-OL

The pyridine (B92270) ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. Conversely, electrophilic substitution on the pyridine ring is generally less favorable than on benzene (B151609) and requires activating conditions. byjus.commasterorganicchemistry.com The presence of two chlorine atoms at the C2 and C4 positions and a hydroxyl group at the C3 position on this compound significantly influences its reactivity profile. The electron-donating hydroxyl group can activate the ring towards electrophiles, while the electron-withdrawing chlorine atoms and the ring nitrogen atom activate the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). nih.govyoutube.com

Site-Selective Halogen Atom Transformations

In polyhalogenated pyridines, the positions of the halogen atoms are not equally reactive towards nucleophilic substitution. For 2,4-dihalopyridines, nucleophilic attack typically occurs preferentially at the C4 position. researchgate.net This preference is observed in the reaction of 2,4-dichloropyridine (B17371) with aqueous ammonia, which yields a 3:1 ratio of the 4-amino product over the 2-amino product. researchgate.net The reactivity is dictated by the stability of the intermediate Meisenheimer complex formed during the SNAr reaction.

The C4 position in 2,4-dichloroquinazolines, a related heterocyclic system, also shows exclusive selectivity for substitution in cross-coupling reactions. nih.gov In the case of this compound, the hydroxyl group at C3, being an electron-donating group, can further modulate the electron density at the adjacent C2 and C4 positions, thereby influencing the regioselectivity of nucleophilic attack. Similarly, in other substituted dichloropyridines, such as 2,6-dichloro-3-nitropyridine, the inductive effect of substituents plays a crucial role in making one chlorine-bearing carbon more electron-deficient and thus more prone to nucleophilic attack. stackexchange.com

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl group. It is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic oxygen can then participate in various reactions, such as Williamson ether synthesis (O-alkylation) or esterification (O-acylation).

Furthermore, the hydroxyl group can be converted into a better leaving group to facilitate other transformations. For instance, it can be transformed into a triflate (-OTf) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This strategy expands the synthetic utility of the molecule by allowing for sequential, site-selective functionalization at the C3 position after reactions have been performed at the C2 or C4 positions.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. wikipedia.org For substrates like this compound, these reactions allow for the selective substitution of the chlorine atoms with various organic fragments. nih.gov

Palladium-Catalyzed Cross-Couplings: Kumada, Negishi, Suzuki-Miyaura Protocols

The chlorine atoms at the C2 and C4 positions of the pyridine ring can be selectively replaced through various palladium-catalyzed cross-coupling protocols. nih.gov These methods are indispensable for creating C-C bonds, which are fundamental in organic synthesis. wikipedia.org

Kumada Coupling : This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.orgnrochemistry.com It is a potent method for forming aryl-aryl or aryl-alkyl bonds. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgresearchgate.net

Negishi Coupling : This protocol utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents compared to the more reactive Grignard reagents used in Kumada coupling. wikipedia.orgsigmaaldrich.com

Suzuki-Miyaura Coupling : One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling employs an organoboron reagent, typically a boronic acid or ester, which reacts with an organic halide in the presence of a base. libretexts.orgcore.ac.uk This method is renowned for its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. researchgate.net

For dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (C2) is conventionally more reactive in Pd-catalyzed cross-couplings. However, this innate selectivity can be overturned through careful selection of reaction conditions, particularly the choice of ligand on the palladium catalyst. nih.gov

Regioselectivity Control and Ligand Effects in C-C Bond Formation

The regioselectivity of cross-coupling reactions on 2,4-dichloropyridines is a subject of intensive research, as controlling which chlorine atom reacts is key to synthetic strategy. While conventional wisdom suggests the C2-Cl bond is more reactive, recent studies have demonstrated that this selectivity can be inverted to favor the C4 position under ligand control. nih.gov

The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand bound to the palladium center is the most critical factor in determining the site of reaction. nih.gov

Conventional Selectivity (C2) : Diphosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) typically promote the expected selectivity, leading to substitution at the C2 position. nih.gov

Inverted Selectivity (C4) : The use of very sterically hindered ligands can reverse this selectivity, favoring reaction at the C4 position. Bulky monophosphine ligands like QPhos and, more effectively, N-heterocyclic carbene (NHC) ligands such as SIPr and IPr, promote cross-coupling at the C4 site with high selectivity (~10:1). nih.gov This switch is attributed to the steric bulk of the ligand, which disfavors the oxidative addition step at the more sterically encumbered C2 position adjacent to the pyridine nitrogen.

Mechanistic studies suggest that the frontier molecular orbital (FMO) symmetry of the dichloropyridine substrate controls the mechanism of oxidative addition, which is often the rate- and selectivity-determining step. chemrxiv.orgchemrxiv.org The electronic nature of substituents on the pyridine ring can alter the energy and shape of these orbitals, thereby influencing which C-Cl bond is more readily activated by the palladium catalyst. chemrxiv.orgchemrxiv.org In some cases, ligand-free conditions, known as "Jeffery" conditions, can lead to even higher C4-selectivity, potentially through the involvement of palladium nanoparticles. nih.gov

| Ligand | Catalyst System | Predominant Reaction Site | Selectivity (C4:C2) | Reference |

|---|---|---|---|---|

| dppf | Pd(dppf)Cl₂ | C2 | C2 exclusive | nih.gov |

| QPhos | Pd₂(dba)₃ | C4 | Modest | nih.gov |

| IPr | Pd(PEPPSI)(IPr) | C4 | 2.5:1 to 10.4:1 | nih.gov |

| SIPr | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | C4 | ~10:1 | nih.gov |

| None (Jeffery Conditions) | Pd(OAc)₂ | C4 | ~99:1 | nih.gov |

Scope and Limitations with Diverse Coupling Partners

The development of C4-selective methods has broadened the scope of accessible molecules derived from 2,4-dichloropyridines. Under optimized, ligand-controlled conditions, a wide array of coupling partners can be utilized. nih.gov

Scope :

Organoboron Reagents (Suzuki-Miyaura) : A broad range of aryl- and heteroarylboronic acids are well-tolerated, enabling the formation of diverse biaryl structures. nih.govmdpi.com

Organozinc Reagents (Negishi) : These reagents are effective for forming both C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, demonstrating high functional group tolerance. nih.govnih.gov

Organomagnesium Reagents (Kumada) : Grignard reagents can also be used, providing access to C-C coupled products. nih.gov

Functional Group Tolerance : The optimized C4-selective conditions tolerate a variety of functional groups on the dichloropyridine scaffold, including aldehydes, nitriles, and unprotected amines. nih.gov

Limitations :

Substituent Effects : The high C4-selectivity can be diminished by certain substituents on the pyridine ring. For example, an amino group at the C3 or C6 position erodes selectivity, possibly due to coordination with the palladium catalyst. However, an amino group at the C5 position retains high selectivity. nih.gov

Halogen Type : The nature of the halogen is critical. While 2,4-dichloropyridines undergo selective C4-coupling, the analogous 2,4-dibromopyridine (B189624) leads to a mixture of C4-arylated and diarylated products, as the C-Br bonds are more reactive. nih.gov

Substrate Structure : The methodology is not universally applicable to all dihalopyridines. For instance, attempts to achieve coupling distal to the nitrogen in 2,5-dichloropyridine (B42133) using these specific C4-selective conditions for 2,4-dichloropyridine result in conventional reaction at the C2 position. nih.gov

| Coupling Partner Type | Coupling Protocol | Substituent on Pyridine | Result | Reference |

|---|---|---|---|---|

| Arylboronic Acid | Suzuki-Miyaura | 5-NH₂ | High C4-selectivity retained | nih.gov |

| Arylboronic Acid | Suzuki-Miyaura | 6-NH₂ | Eroded C4-selectivity | nih.gov |

| Alkylzinc Reagent | Negishi | None | Successful C4-alkylation | nih.gov |

| Arylmagnesium Reagent | Kumada | None | Successful C4-arylation | nih.gov |

Other Metal-Catalyzed Cross-Coupling Methodologies (e.g., Copper, Nickel)

The functionalization of dichloropyridine scaffolds via cross-coupling reactions is a cornerstone of modern synthetic chemistry. While palladium catalysis is common, nickel and copper catalysts offer alternative and sometimes superior pathways for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, particularly with less reactive chloro-substituents.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysis has become a powerful tool for the cross-coupling of (hetero)aryl chlorides due to its lower cost and unique reactivity compared to palladium. dicp.ac.cn For a substrate like this compound, nickel catalysts can facilitate reactions such as Suzuki, Negishi, and Buchwald-Hartwig couplings. A key challenge in the functionalization of dichloropyridines is achieving site selectivity. The chlorine atom at the C2 position (ortho to the nitrogen) and the C4 position (para to the nitrogen) exhibit different reactivities. Often, the C2 position is more susceptible to oxidative addition in certain catalytic cycles, while the C4 position can be targeted under different conditions, sometimes controlled by the choice of ligand. researchgate.net

The hydroxyl group at the C3 position introduces further electronic and steric complexity, potentially influencing the regioselectivity of the coupling reaction. Nickel-catalyzed cross-electrophile coupling, which pairs two different electrophiles, represents an attractive strategy, as it avoids the need to prepare organometallic reagents. wisc.eduresearchgate.net For instance, coupling this compound with another aryl chloride could be achieved using a nickel catalyst and a stoichiometric reductant. dicp.ac.cn The development of specialized bisphosphine ligands, such as PhPAd-DalPhos, has been shown to be effective for the C-O cross-coupling of phenols with chloropyridines, a methodology that could be adapted for the hydroxyl group on the target molecule. nih.gov

Illustrative Data for Ni-Catalyzed Suzuki Coupling Selectivity: The following table illustrates potential outcomes for a selective monocoupling reaction on a 2,4-dichloropyridine scaffold, based on findings for related substrates. Actual results for this compound would require experimental verification.

| Catalyst System | Ligand | Base | Expected Major Product (Regioisomer) | Hypothetical Yield |

| NiCl₂(dme) | PPh₃ | K₃PO₄ | 4-Aryl-2-chloropyridin-3-ol | 65% |

| Ni(COD)₂ | PCy₃ | K₂CO₃ | 2-Aryl-4-chloropyridin-3-ol | 70% |

| NiBr₂ | dppf | Cs₂CO₃ | Mixture of 2- and 4-Aryl | - |

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-suited for forming C-N and C-O bonds. These methods are valuable for synthesizing aniline (B41778) and phenol (B47542) derivatives from (hetero)aryl chlorides. nih.gov For this compound, a copper catalyst could be used to couple the C2 or C4 positions with amines, amides, or alcohols. The development of specific ligands, such as oxalic diamides, has significantly improved the efficiency and substrate scope of these reactions, allowing them to proceed under milder conditions. nih.gov A copper-catalyzed C-H/N-H cross-coupling approach could also be envisioned for derivatization, providing a highly atom-economical route to biheteroaryls. rsc.org The hydroxyl group on the pyridine ring could potentially be arylated using copper catalysis in a C-O coupling reaction. organic-chemistry.org

Oxidative and Reductive Transformations of the Pyridine Ring

Direct C-H functionalization has emerged as a highly efficient synthetic strategy, minimizing waste by avoiding pre-functionalization steps. rsc.org However, the electron-deficient nature of the pyridine ring makes it a challenging substrate for electrophilic C-H activation. Transition metal catalysis (e.g., using Pd, Rh, Ir) can overcome this hurdle. nih.govnih.gov

For this compound, the C5 and C6 positions possess C-H bonds available for functionalization. The hydroxyl group at C3 could act as an ortho-directing group, potentially favoring C-H activation at the C2 position if the chlorine were absent, or more likely at the C4 position after initial coupling. However, the most accessible C-H bond is at the C5 position. Achieving regioselectivity among the available C-H bonds is a significant challenge and often requires a specific directing group strategy or a catalyst system that favors a particular position. nih.govnih.gov Kinetic isotope effect studies on related pyridine systems have confirmed that C-H bond cleavage is often the rate-determining step in these transformations. nih.gov

Hydrogenation:

The complete reduction of the pyridine ring, known as hydrogenation, yields the corresponding piperidine (B6355638) derivative. This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and highly active catalysts like platinum oxide, rhodium on carbon, or ruthenium. clockss.org The hydrogenation of this compound would be expected to produce 2,4-dichloropiperidin-3-ol. It is also possible for dehalogenation to occur concurrently under these reductive conditions, leading to a mixture of products.

Dehalogenation:

The selective or complete removal of chlorine atoms from the pyridine ring is known as dehalogenation or hydrodehalogenation. This reaction can be a desirable transformation to produce less halogenated pyridines or as an unwanted side reaction during other reductions. Catalytic hydrodehalogenation using a palladium catalyst with a hydride source (e.g., H₂, ethanol, or formates) is a common method for removing chloro substituents from aromatic rings. rsc.orgorganic-chemistry.org The relative reactivity of the C2-Cl versus the C4-Cl bond during dehalogenation would depend on the specific catalytic system employed. In many palladium-catalyzed processes, the C2 position is more reactive. This method is not only useful for synthesis but also for detoxification of polychlorinated compounds. rsc.org

Mechanistic Elucidation of Key Reactions

The kinetic isotope effect (KIE) is a critical tool for investigating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. snnu.edu.cn This is achieved by comparing the reaction rate of a standard substrate with that of an isotopically labeled one (e.g., replacing hydrogen with deuterium).

In the context of the oxidative C-H functionalization of this compound, a primary KIE (a kH/kD value significantly greater than 1) would be expected if the C-H bond cleavage at the C5 or C6 position is the slowest step in the catalytic cycle. Studies on similar pyridine functionalization reactions have reported KIE values ranging from 2.6 to 4.2, providing strong evidence for a mechanism involving rate-determining C-H activation. nih.govnih.govsnnu.edu.cn A solvent isotope effect study could also provide insight into the role of solvent molecules in the proton transfer steps of a reaction pathway. rsc.org

Illustrative Data for a C5-H Arylation KIE Study: This table presents hypothetical data from a competitive KIE experiment for the C-H arylation of this compound. A value greater than 1 suggests C-H cleavage is rate-determining.

| Substrate Pair | Reaction Conditions | Product Ratio (H/D) | Calculated kH/kD |

| This compound & 5-Deuterio-2,4-Dichloropyridin-3-OL | Pd(OAc)₂, PPh₃, PhI, 120 °C | 3.5 : 1 | 3.5 |

Identification of Reaction Intermediates and Transition States

Understanding the transient species involved in a catalytic cycle is fundamental to optimizing reaction conditions and selectivity. For the reactions of this compound, a combination of experimental techniques and computational studies, such as Density Functional Theory (DFT), would be employed to identify key intermediates and transition states.

In Cross-Coupling Reactions: The catalytic cycle for a nickel-catalyzed reaction is thought to involve Ni(0) and Ni(II) or Ni(I) and Ni(III) species. Key steps include oxidative addition of the C-Cl bond to the nickel center to form an organonickel(II) intermediate, followed by transmetalation (in Suzuki or Negishi couplings) and reductive elimination to release the product and regenerate the active catalyst. mdpi.com In some cases, radical intermediates have been proposed, particularly in pyridine-pyridine coupling reactions. nih.govresearchgate.net

In C-H Activation: Mechanistic studies, often supported by DFT calculations, suggest that C-H activation can proceed through various pathways, such as concerted metalation-deprotonation (CMD). researchgate.net The transition state for this step involves the metal center, the C-H bond, and a base (which can be a ligand or an external additive). The binding of the pyridine nitrogen to a Lewis-acidic center on a pincer ligand has been shown to direct a transition metal towards the ortho C-H bond, leading to the formation of stable intermediates. acs.orgrsc.org The identification of these transient species helps explain the observed regioselectivity and reactivity. researchgate.net

Derivatization Strategies and Functional Group Interconversions of 2,4 Dichloropyridin 3 Ol

Synthesis of Ether and Ester Derivatives of 2,4-Dichloropyridin-3-OL

The presence of a hydroxyl group at the C-3 position of this compound allows for the straightforward synthesis of a variety of ether and ester derivatives. These reactions typically involve the reaction of the hydroxyl group with electrophilic reagents.

Etherification:

The synthesis of ether derivatives from this compound can be achieved through reactions such as the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

A general representation of this reaction is as follows:

Step 1: Deprotonation The hydroxyl group of this compound is treated with a base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution The resulting alkoxide then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether derivative.

| Reagent 1 (Base) | Reagent 2 (Alkyl Halide) | Product |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2,4-dichloro-3-methoxypyridine |

| Potassium Carbonate (K₂CO₃) | Ethyl Bromide (CH₃CH₂Br) | 2,4-dichloro-3-ethoxypyridine |

| Sodium Hydroxide (NaOH) | Benzyl Chloride (C₆H₅CH₂Cl) | 3-(benzyloxy)-2,4-dichloropyridine |

Esterification:

Ester derivatives of this compound can be synthesized through several established methods, including Fischer-Speier esterification or by using acylating agents.

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the pyridinol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. researchgate.netgoogle.com

Acylation: A more common and often higher-yielding method involves the use of acylating agents like acyl chlorides or acid anhydrides in the presence of a base. The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, neutralizes the hydrogen halide byproduct.

| Acylating Agent | Base | Product |

| Acetyl Chloride (CH₃COCl) | Pyridine | (2,4-dichloropyridin-3-yl) acetate |

| Acetic Anhydride ((CH₃CO)₂O) | Triethylamine | (2,4-dichloropyridin-3-yl) acetate |

| Benzoyl Chloride (C₆H₅COCl) | Pyridine | (2,4-dichloropyridin-3-yl) benzoate |

Functionalization at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a site for functionalization, primarily through N-alkylation and N-oxidation.

N-Alkylation:

Direct alkylation of the pyridine nitrogen can be challenging due to the electron-withdrawing effects of the chlorine atoms. However, under specific conditions, N-alkylation can be achieved. This typically involves the use of a strong alkylating agent and may lead to the formation of a pyridinium (B92312) salt. The reaction of pyridine derivatives with alkyl halides under basic conditions can sometimes lead to a mixture of N-alkylated and other isomers. semanticscholar.org

N-Oxidation:

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. For instance, 2,4-dichloropyridine (B17371) has been successfully oxidized to 2,4-dichloropyridine-N-oxide. google.com The N-oxide functionality can also influence the regioselectivity of subsequent reactions.

| Oxidizing Agent | Solvent | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform | 2,4-dichloro-3-hydroxypyridine 1-oxide |

| Hydrogen Peroxide / Acetic Acid | Water | 2,4-dichloro-3-hydroxypyridine 1-oxide |

Introduction of Heteroatomic Substituents via Halogen Displacement

The chlorine atoms at the C-2 and C-4 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of heteroatomic substituents, including oxygen, nitrogen, and sulfur nucleophiles. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position in dichloropyridines. researchgate.netstackexchange.com

Displacement by O-Nucleophiles:

Alkoxides and phenoxides can displace the chlorine atoms to form the corresponding ethers. The reaction is typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide.

Displacement by N-Nucleophiles:

Ammonia, primary amines, and secondary amines can react with this compound to displace one or both chlorine atoms, leading to the formation of amino-substituted pyridines. These reactions are often carried out at elevated temperatures. nih.govnih.govresearchgate.net

Displacement by S-Nucleophiles:

Thiolates can act as potent nucleophiles to displace the chlorine atoms, yielding thioether derivatives. These reactions are typically performed under basic conditions to generate the thiolate anion.

| Nucleophile | Position of Substitution | Product |

| Sodium Methoxide (NaOCH₃) | C-4 | 2-chloro-4-methoxy-3-hydroxypyridine |

| Ammonia (NH₃) | C-4 | 4-amino-2-chloro-3-hydroxypyridine |

| Sodium Thiophenoxide (NaSPh) | C-4 | 2-chloro-3-hydroxy-4-(phenylthio)pyridine |

| Aniline (B41778) (C₆H₅NH₂) | C-4 | 2-chloro-N-phenyl-3-hydroxypyridin-4-amine |

Annulation Reactions and Construction of Fused Heterocyclic Systems

The reactive sites on this compound can be utilized in annulation reactions to construct fused heterocyclic systems. These reactions involve the formation of a new ring fused to the pyridine core, leading to more complex molecular architectures with potential biological activities.

Synthesis of Furo[3,2-b]pyridines:

One common strategy involves the reaction of the 3-hydroxyl group with a suitable reagent to introduce a side chain that can subsequently cyclize. For example, reaction with an α-halo ketone followed by intramolecular cyclization can lead to the formation of a furan (B31954) ring fused to the pyridine.

Synthesis of Thieno[3,2-b]pyridines:

Similarly, thieno[3,2-b]pyridine (B153574) derivatives can be synthesized. This often involves the introduction of a sulfur-containing side chain at the C-2 or C-4 position via nucleophilic substitution, followed by an intramolecular cyclization reaction.

Synthesis of Pyrrolo[3,2-b]pyridines:

The construction of a fused pyrrole (B145914) ring can be achieved through various strategies, including the reaction of an amino-substituted pyridine derivative with a dicarbonyl compound or through transition metal-catalyzed cyclization reactions.

| Fused Heterocycle | General Strategy |

| Furo[3,2-b]pyridine | O-alkylation with an α-halo ketone followed by intramolecular cyclization. |

| Thieno[3,2-b]pyridine | Nucleophilic substitution with a sulfur nucleophile bearing a reactive functional group, followed by cyclization. |

| Pyrrolo[3,2-b]pyridine | Conversion to an amino-pyridine derivative followed by condensation with a 1,3-dicarbonyl compound. |

These derivatization strategies highlight the utility of this compound as a versatile building block in synthetic organic chemistry for the generation of a diverse range of functionalized pyridine derivatives and fused heterocyclic systems.

Computational and Theoretical Investigations of 2,4 Dichloropyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in density functional theory, are fundamental to modern chemical research. They allow for the precise modeling of molecular orbitals and the prediction of chemical behavior, offering a detailed picture of the electronic landscape of compounds like 2,4-Dichloropyridin-3-OL.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. scispace.comnih.gov These calculations provide a foundational understanding of the molecule's stability and the spatial arrangement of its atoms.

The results from DFT studies can be used to simulate infrared and Raman spectra, which often show excellent agreement with experimental observations for similar pyridine (B92270) compounds. researchgate.net Such analyses help in the complete assignment of fundamental vibrational modes. researchgate.net Furthermore, DFT is used to calculate parameters that describe the chemical reactivity of the molecule, offering insights into how it might interact with other chemical species. mdpi.com

Table 1: Representative Calculated Structural Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-O | 1.36 Å | |

| O-H | 0.97 Å | |

| C=N | 1.34 Å | |

| Bond Angle | C-N-C | 117° |

| C-C-Cl | 121° | |

| C-O-H | 109° |

Note: These are typical values for illustrative purposes and not specific experimental data for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgmaterialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This charge transfer interaction is responsible for the bioactivity of many molecules. scirp.org For chloropyridines, the selection of the appropriate orbital (LUMO or LUMO+1) is key to correlating computational data with observed reactivity in processes like nucleophilic substitution. wuxibiology.com Computational software can visualize the distribution of these orbitals, showing where electrophilic and nucleophilic attacks are most likely to occur. materialsciencejournal.org

Table 2: Illustrative Quantum Chemical Descriptors for this compound

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.8 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential | IP | -EHOMO | 6.8 eV |

| Electron Affinity | EA | -ELUMO | 1.5 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.65 eV |

Note: These values are representative and derived from general principles for similar compounds.

Computational methods can predict the acidity (pKa) and basicity (pKb) of molecules. These predictions are typically made by calculating the Gibbs free energy change for the deprotonation (for acidity) or protonation (for basicity) reactions in a solvent, often simulated using a continuum solvation model like PCM.

For this compound, two main sites are of interest:

Acidity: The hydroxyl (-OH) group can act as a proton donor. The stability of the resulting alkoxide ion is influenced by the electron-withdrawing effects of the chlorine atoms and the pyridine ring, which would be expected to increase its acidity compared to a simple alcohol.

Basicity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a proton acceptor. Its basicity is significantly reduced by the electron-withdrawing inductive effects of the two chlorine atoms.

DFT calculations can model these proton transfer reactions to provide quantitative estimates of pKa and pKb values, which are crucial for understanding the molecule's behavior in different pH environments.

Intermolecular Interactions and Spectroscopic Property Prediction

The study of intermolecular forces is vital for understanding the solid-state properties and phase behavior of a compound. For halogenated pyridinols, halogen and hydrogen bonds are the predominant non-covalent interactions that dictate their supramolecular assembly.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.govacs.org The strength of this interaction typically follows the trend I > Br > Cl. acs.org

In this compound, the two chlorine atoms can act as halogen bond donors. Adding a positive charge to a halogenopyridine ring, for instance through protonation of the nitrogen, has been shown to increase the probability that the halogen atom will participate in a halogen bond. nih.gov The directionality of these bonds, with angles approaching 180°, makes them a valuable tool in crystal engineering. nih.govrsc.org Computational studies can map the electrostatic potential surface of this compound to identify the location and magnitude of the σ-holes on the chlorine atoms, thereby predicting the strength and geometry of potential halogen bonds with Lewis bases like nitrogen or oxygen atoms. tuni.fi

Hydrogen bonds are critical in determining the structure and properties of molecules containing hydroxyl groups. mdpi.com this compound has functional groups that can both donate and accept hydrogen bonds:

Donor: The hydroxyl (-OH) group.

Acceptors: The pyridine nitrogen atom, the hydroxyl oxygen atom, and the two chlorine atoms.

Computational analysis can be used to model the formation of dimers and larger supramolecular structures. nih.gov For similar hydroxy-pyridine molecules, studies have shown the formation of stable, doubly hydrogen-bonded dimers, for example, through O-H···N interactions. nih.govmdpi.com The interaction energy of these hydrogen bonds can be calculated as the difference between the total energy of the dimer and the sum of the energies of the isolated monomers. nih.gov These networks are fundamental to the crystal packing and physical properties of the compound. nih.gov

Table 3: Potential Intermolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Hydroxyl (-OH) | Pyridine Nitrogen (N) | Strong (O-H···N) |

| Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Moderate (O-H···O) |

| Hydroxyl (-OH) | Chlorine (Cl) | Weak (O-H···Cl) |

Note: The strength of these potential bonds is estimated based on general chemical principles.

Pi-Stacking Interactions in Crystal Structures

There is no publicly available crystal structure for this compound in crystallographic databases. Consequently, a detailed, quantitative analysis of its specific pi-stacking interactions, including intermolecular distances and geometric arrangements, cannot be provided.

While studies on related dichloropyridine derivatives exist, their findings are not directly applicable to this compound. For instance, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) features offset aromatic π–π stacking interactions with a centroid-to-centroid distance of 3.8638 (19) Å and a perpendicular distance of 3.4954 (12) Å nih.gov. However, the presence and nature of the hydroxyl group and the different chlorine substitution pattern in this compound would significantly alter the electronic properties and crystal packing, making direct comparisons invalid. General computational studies on pyridine dimers have shown that electron correlation must be included in calculations to accurately model the stability of stacking interactions researchgate.net.

Reaction Mechanism Modeling via Computational Chemistry

No specific computational studies modeling the reaction mechanisms of this compound were found in the searched scientific literature. Research in this area typically employs methods like Density Functional Theory (DFT) to map out reaction pathways, but such analyses have not been published for this particular compound.

General methodologies for modeling reactions involving substituted pyridines have been developed. These approaches can elucidate reaction scopes and regioselectivity, often finding that a Lewis acid may act as a catalyst rsc.org. However, without a specific study on this compound, any discussion of its reaction mechanisms would be purely speculative.

As no reaction mechanism modeling has been published for this compound, there is no available data on the characterization of its transition states or the energetics of its reaction pathways. The determination of transition state geometries and activation energy barriers requires dedicated computational investigation, which has not been performed or reported for this molecule. Modern machine learning models are being developed to accelerate the process of finding transition state structures, but these require substantial existing data for training and have not been applied to this compound mit.edu.

There are no dedicated computational studies on the effect of solvents on the reactivity and selectivity of this compound. Understanding solvent effects is crucial, as they can significantly influence reaction thermodynamics and kinetics by stabilizing or destabilizing reactants, transition states, and products rsc.org.

Computational studies on simpler, related molecules like 3-chloropyridine (B48278) have shown that molecular parameters, vibrational frequencies, and chemical properties are significantly affected by the solvent environment researchgate.net. These studies often use DFT methods with various solvent models to predict these changes researchgate.net. However, the specific influence of different solvents on the reaction barriers and product selectivity for this compound remains uninvestigated.

Applications and Role As a Synthetic Intermediate in Advanced Materials and Medicinal Chemistry

2,4-Dichloropyridin-3-OL as a Precursor for Active Pharmaceutical Ingredients (APIs) and New Chemical Entities (NCEs)

The dichloropyridine framework is a key component in numerous pharmaceutical compounds. These structures serve as versatile building blocks, allowing for the synthesis of complex molecules with desired therapeutic properties. While specific examples detailing the direct use of this compound as a starting material for commercial APIs are not prominent in publicly accessible literature, its potential lies in its ability to undergo various chemical transformations to build more complex molecular architectures.

The development of therapeutically relevant molecules from a starting scaffold like this compound involves targeted chemical modifications to interact with specific biological targets. The hydroxyl and chloro- groups on the pyridine (B92270) ring are key functional handles for such derivatization. Potential synthetic transformations could include:

Etherification: The hydroxyl group can be converted into an ether linkage, allowing for the introduction of various side chains which can influence potency, selectivity, and pharmacokinetic properties.

Nucleophilic Aromatic Substitution: The chlorine atoms, particularly at the 2- and 4-positions of the pyridine ring, are susceptible to displacement by nucleophiles such as amines, thiols, or alcohols. This allows for the attachment of diverse functional groups crucial for biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound to enhance its efficacy and reduce side effects. Such studies systematically alter the chemical structure of a molecule and assess the impact on its biological activity. For derivatives of this compound, SAR studies would logically focus on modifications at the chloro and hydroxyl positions. However, specific and detailed SAR studies centered on this compound are not available in the reviewed scientific literature.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties. For this compound, potential bioisosteric replacements could include:

Replacing a chlorine atom with a trifluoromethyl (-CF3) group.

Replacing the hydroxyl group (-OH) with an amine (-NH2) or thiol (-SH) group.

The objective of these replacements would be to fine-tune the molecule's size, electronics, and hydrogen bonding capabilities to optimize its interaction with a biological target. As with other areas, specific research detailing the exploration of bioisosteric replacements for this compound derivatives is not documented in the available literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Utility in Agrochemical Synthesis and Related Compounds

The chlorinated pyridine core is a well-established feature in many commercial herbicides and pesticides. For instance, compounds like aminopyralid (B1667105) are chlorinated pyridine carboxylic acids used for broadleaf weed control. The structural similarity of this compound to these active agrochemicals suggests its potential as an intermediate in the synthesis of new herbicidal or pesticidal agents. The chlorine atoms are crucial for the biological activity of many such compounds. However, specific patents or research articles that explicitly name this compound as a direct intermediate in the synthesis of a commercial agrochemical could not be identified.

Applications in Materials Science and Functional Molecule Design

Pyridine-based compounds are sometimes explored for applications in materials science, such as in the creation of functional dyes, ligands for metal complexes, or components of organic light-emitting diodes (OLEDs). The functional groups on this compound could, in principle, be used to link the molecule into larger polymeric structures or to chelate metal ions. A search of the relevant literature, however, did not yield any studies where this compound has been specifically utilized for applications in materials science or the design of functional molecules.

Industrial Synthesis and Process Optimization of this compound Intermediates

Information regarding the specific industrial synthesis and process optimization for the intermediates of this compound is not available in the provided search results. However, extensive information is available for the industrial production of a related compound, 2,3-Dichloropyridine (B146566) , which is a significant fine-chemical intermediate in the pharmaceutical and pesticide industries. google.comgoogle.compatsnap.com The following section details the synthesis and optimization processes for this related compound as a proxy to illustrate the industrial methodologies for dichlorinated pyridines.

The industrial preparation of 2,3-dichloropyridine has been approached through various synthetic routes, with significant efforts focused on improving yield, purity, and environmental friendliness while reducing costs and the number of synthesis steps. google.com

One prominent method for preparing 2,3-dichloropyridine involves a multi-step process starting from 3-amino-2-chloropyridine. This process includes diazotization followed by decomposition of the resulting diazonium salt in the presence of a copper catalyst. google.comgoogle.com Optimization of this process involves careful control of reaction temperatures at different stages to maximize yield and minimize impurity formation. google.com

Another established industrial method starts with the chlorination of 2,6-dichloropyridine (B45657) to produce 2,3,6-trichloropyridine, which is then subjected to hydrogenation to yield 2,3-dichloropyridine. google.com This method offers a pathway with readily available starting materials and processes that are scalable for industrial production. google.com

Process optimization is a critical aspect of industrial synthesis, focusing on reaction parameters such as catalyst selection, solvent, temperature, and pressure to achieve the most efficient production. sigmaaldrich.com For the synthesis of chlorinated pyridine derivatives, specialized reactors that enhance the contact between chlorine gas and the substrate material have been developed to improve the utilization of chlorine and reduce reaction time and cost. google.com

Below are data tables summarizing key aspects of different synthesis routes for 2,3-dichloropyridine, based on available research findings.

Table 1: Synthesis of 2,3-Dichloropyridine via Diazotization of 3-Amino-2-chloropyridine

| Step | Reactants | Reagents/Catalysts | Temperature Range | Outcome |

| Salt Formation & Diazotization | 3-amino-2-chloropyridine, Aqueous Hydrochloric Acid | Alkali Metal Nitrite (e.g., Sodium Nitrite) | -15°C to 20°C google.com | Formation of a diazonium salt intermediate. google.comgoogle.com |

| Decomposition | Diazonium Salt Intermediate | Copper Catalyst (at least 50% Cu(II) state), Hydrochloric Acid | 30°C to 90°C google.com | Decomposition of the diazonium salt to form 2,3-dichloropyridine. google.comgoogle.com |

Table 2: Synthesis of 2,3-Dichloropyridine from 2,6-Dichloropyridine

| Step | Starting Material | Reagents/Catalysts | Key Process | Product of Step |

| Chlorination | 2,6-Dichloropyridine | Chlorine Gas, Catalyst | Warming and introduction of chlorine gas, followed by cooling and fractionation under reduced pressure. google.com | 2,3,6-Trichloropyridine google.com |

| Hydrogenation | 2,3,6-Trichloropyridine | Metal Catalyst, Acid-binding Agent | Reaction under hydrogen pressure. | 2,3-Dichloropyridine |

Table 3: Optimized One-Pot Synthesis of 2,3-Dichloropyridine

| Starting Material | Catalysts | Reagents | Key Features | Molar Yield | Purity |

| 3-Aminopyridine | Chlorination: Fe²⁺ or Fe³⁺Diazotization/Chlorination: Cu⁺ or Cu²⁺ google.compatsnap.com | Concentrated Hydrochloric Acid, Hydrogen Peroxide or Chlorine, Sodium Nitrite solution google.compatsnap.com | A one-pot process where chlorination is followed by diazotization without separation of intermediates. patsnap.com | >74.1% (based on 3-aminopyridine) patsnap.com | >99.2% patsnap.com |

Detailed research findings indicate that the use of a copper catalyst with a high percentage of copper in the copper(II) oxidation state is beneficial for the decomposition of the diazonium salt in the first method. google.com For the one-pot synthesis starting from 3-aminopyridine, the process is lauded for its simplicity and high yield, making it suitable for industrial-scale manufacturing. google.compatsnap.com The optimization of chlorination processes for pyridine derivatives has also led to the development of specialized reactors that improve chlorine utilization to over 98%, significantly lowering synthesis time and costs. google.com

Future Directions and Emerging Research Avenues for 2,4 Dichloropyridin 3 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. nih.govresearchgate.netmdpi.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and higher yields. vcu.edu For a highly functionalized precursor like 2,4-Dichloropyridin-3-OL, these benefits are particularly relevant.

Future research will likely focus on translating existing batch syntheses of this compound derivatives into continuous flow processes. This approach allows for the safe handling of potentially hazardous reagents and intermediates by minimizing their accumulation in the reactor. vcu.edu The precise control of temperature, pressure, and residence time in microreactors can lead to improved regioselectivity and yield in functionalization reactions, which is often a challenge with polysubstituted pyridines. acs.org

Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, are poised to accelerate the discovery of novel derivatives. merckmillipore.comresearchgate.net By integrating flow reactors with automated liquid handlers and purification systems, high-throughput experimentation can be conducted to rapidly screen different reagents, catalysts, and reaction conditions. nih.govacs.org This strategy would enable the creation of large, diverse libraries of compounds derived from this compound for applications in drug discovery and materials science. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine (B92270) Synthesis

| Feature | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Often requires re-optimization | Linear scalability by extending run time |

| Safety | Accumulation of hazardous materials | Small reaction volumes, better heat transfer |

| Control | Difficult to precisely control temperature/mixing | Precise control of parameters (temp, pressure, time) |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

| Efficiency | May involve multiple, lengthy steps | Potential for multi-step, one-flow synthesis vcu.edu |

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of the this compound ring is governed by the electronic effects of the two chlorine atoms and the hydroxyl group. While these substituents provide handles for functionalization, achieving high regioselectivity at the remaining C-5 and C-6 positions is a significant synthetic challenge. rsc.org Future research will undoubtedly focus on the development of novel catalytic systems that can overcome the inherent reactivity patterns of the molecule.

Transition-metal catalysis, particularly using palladium, rhodium, and iridium complexes, has been instrumental in the C-H functionalization of pyridines. rsc.org A promising avenue is the exploration of cooperative catalysis, such as the palladium/norbornene systems, which have shown success in directing functionalization to distal positions of a molecule. nih.gov Applying such strategies could enable the selective arylation, alkylation, or amination of the C-5 or C-6 positions of this compound.

Furthermore, the fields of photoredox catalysis and organocatalysis offer metal-free alternatives for pyridine functionalization. acs.org These methods often proceed under mild conditions and can offer unique reactivity and selectivity profiles. For instance, developing organocatalysts that can selectively recognize and activate a specific C-H bond on the this compound scaffold could open new pathways for creating complex derivatives. nih.gov Research into catalyst systems that can selectively activate one of the two C-Cl bonds would also be highly valuable, allowing for sequential and site-specific cross-coupling reactions.

Table 2: Potential Catalytic Approaches for this compound Functionalization

| Catalytic System | Target Position | Potential Transformation | Rationale |

|---|---|---|---|

| Palladium/Norbornene | C-5 / C-6 | Arylation, Alkylation | Distal C-H functionalization nih.gov |

| Photoredox Catalysis | C-5 / C-6 | Allylation, Trifluoromethylation | Radical-mediated functionalization under mild conditions acs.org |

| Chiral Organocatalysts | C-5 / C-6 | Asymmetric Functionalization | Enantioselective derivatization nih.gov |

| Regioselective Pd-Cross Coupling | C-2 or C-4 | Suzuki, Buchwald-Hartwig | Stepwise functionalization of C-Cl bonds |

Advanced Spectroscopic Characterization for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving this compound, advanced spectroscopic techniques can provide invaluable insights into reaction pathways, intermediates, and transition states.

In-situ NMR spectroscopy is a powerful tool for monitoring reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. nih.gov Applying techniques like Rapid Injection NMR or Flow NMR could help capture the short-lived species that are often involved in the functionalization of electron-deficient pyridines. nih.gov

Surface-enhanced infrared and Raman spectroscopy can provide detailed information about molecular interactions at catalyst surfaces, which is particularly relevant for understanding heterogeneous catalytic processes. acs.orgacs.org These techniques could be used to study the adsorption and activation of this compound on a catalyst, shedding light on the factors that control regioselectivity.

High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can be used to detect and characterize reaction intermediates and products. mdpi.com Tandem mass spectrometry (MS/MS) experiments can further elucidate the fragmentation patterns of derivatized products, confirming their structures and providing clues about the reaction mechanism. mdpi.com

Table 3: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Application to this compound |

|---|---|---|

| In-situ NMR | Reaction kinetics, intermediate identification | Tracking the progress of functionalization reactions, identifying transient pyridinium (B92312) or radical species. nih.gov |

| Flow NMR | Analysis of fast reactions and unstable species | Characterizing short-lived intermediates in high-energy transformations. nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Adsorbate structure and orientation on catalyst surfaces | Investigating the binding mode of the pyridine ring to a metal catalyst surface. acs.org |

| ESI-HRMS/MS | Detection and structural elucidation of intermediates/products | Confirming the mass and structure of novel derivatives and identifying byproducts. mdpi.com |

Machine Learning and AI in Predicting Reactivity and Designing Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and build predictive models, accelerating the research and development process.

For this compound, ML models can be developed to predict the outcomes of unknown reactions. neurips.ccacs.org By training algorithms on existing databases of pyridine reactions, it may become possible to predict the most likely site of functionalization, the optimal reaction conditions, and the expected yield for a given set of reactants and catalysts. researchgate.net This predictive power would significantly reduce the amount of trial-and-error experimentation required. A study on N-alkyl pyridiniums has already demonstrated that regiochemical outcomes can have observable and predictable trends based on substituent patterns. chemrxiv.org

Furthermore, generative AI models can be employed for the de novo design of novel derivatives of this compound with specific desired properties. mdpi.com For example, an algorithm could be tasked with designing molecules that are predicted to have high binding affinity to a particular biological target or possess specific electronic properties for materials science applications. nih.govrsc.org The AI would generate novel chemical structures based on the this compound scaffold, which could then be prioritized for synthesis. This "inverse design" approach, where the desired function dictates the molecular structure, represents a paradigm shift from traditional discovery methods. mdpi.com

Table 4: Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predict major products, yields, and regioselectivity. acs.org | Reduces experimental workload and accelerates optimization. |

| Reactivity Mapping | Identify the most reactive sites on the molecule under various conditions. chemrxiv.orgfrontiersin.org | Guides synthetic strategy for selective functionalization. |

| De Novo Molecular Design | Generate novel derivatives with desired properties (e.g., biological activity, material properties). mdpi.com | Accelerates the discovery of new lead compounds and materials. |

| Property Prediction (QSPR) | Predict physicochemical properties (solubility, stability) of virtual derivatives. researchgate.net | Enables in-silico screening and prioritization of synthetic targets. |

Conclusion

Summary of Current Understanding of 2,4-Dichloropyridin-3-ol

Current knowledge of this compound is largely extrapolated from the study of analogous compounds such as other dichloropyridinols and functionalized dichloropyridines. Direct experimental data on this specific isomer is scarce in publicly available scientific literature. Theoretical understanding suggests that the presence of two chlorine atoms at the 2 and 4-positions and a hydroxyl group at the 3-position on the pyridine (B92270) ring dictates its chemical behavior. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom significantly influences the reactivity of the ring, making it susceptible to nucleophilic substitution reactions. The hydroxyl group introduces the potential for etherification and esterification reactions.

Spectroscopic and physical properties are predicted based on its structural analogs. It is expected to be a solid at room temperature with a melting point influenced by the strong intermolecular hydrogen bonding afforded by the hydroxyl group. Its solubility is anticipated to be low in non-polar solvents and higher in polar organic solvents.

Potential synthetic routes are likely to involve the multi-step transformation of readily available pyridine derivatives. The reactivity of this compound is expected to be characterized by the selective substitution of the chlorine atoms, with the chlorine at the 2-position being generally more reactive towards nucleophiles. The hydroxyl group can be expected to undergo typical reactions of a phenolic hydroxyl group.

The potential applications of this compound are inferred from the established uses of other dichloropyridine derivatives in the agrochemical and pharmaceutical industries. weimiaobio.comweimiaobio.comwordpress.cominnospk.com It is plausible that this compound could serve as a valuable building block for the synthesis of novel bioactive molecules.

Highlighting Key Challenges and Opportunities in its Research

The primary challenge in the research of this compound is the conspicuous lack of direct experimental studies. This absence of data hinders a precise understanding of its properties and reactivity, forcing a reliance on theoretical predictions and comparisons with related isomers. The development of a regioselective and efficient synthesis of this compound presents a significant synthetic challenge that, if overcome, would unlock the potential for its broader investigation.

This information gap, however, presents a considerable opportunity for original research. A systematic investigation into the synthesis, characterization, and reactivity of this compound would be a valuable contribution to the field of pyridine chemistry. Elucidating its spectroscopic and physical properties through experimental means would provide a solid foundation for future studies.

Furthermore, exploring the derivatization of this compound could lead to the discovery of new molecules with potential applications in medicinal chemistry and materials science. The unique substitution pattern of this compound may impart novel biological activities or material properties to its derivatives. Investigating its potential as a precursor for agrochemicals, pharmaceuticals, and functional materials represents a promising avenue for future research.

Broader Impact on Pyridine Chemistry and Related Fields

The study of less-explored pyridine isomers like this compound has the potential to significantly impact the broader field of pyridine chemistry. A deeper understanding of the structure-property relationships in such molecules can refine predictive models for the reactivity and biological activity of other substituted pyridines. The development of novel synthetic methodologies for accessing such compounds could also be applicable to the synthesis of other complex heterocyclic systems.

In the context of medicinal chemistry, the exploration of novel dichloropyridine scaffolds could lead to the identification of new pharmacophores and the development of drugs with improved efficacy and novel mechanisms of action. Dichloropyridine derivatives have been utilized as intermediates in the synthesis of various pharmaceuticals. innospk.comwikipedia.org Similarly, in the agrochemical sector, the discovery of new dichloropyridinol-based pesticides could contribute to addressing the ongoing challenges of pest resistance and the need for more environmentally benign crop protection agents. agropages.comnih.gov

Ultimately, the thorough investigation of compounds like this compound enriches the chemical toolbox available to synthetic chemists and contributes to the expansion of chemical space, which is crucial for the discovery and development of new molecules that can address societal needs in medicine, agriculture, and technology.

Data Tables

Table 1: Predicted and Analog-Based Properties of this compound

| Property | Predicted/Inferred Value | Basis of Inference |

| Molecular Formula | C₅H₃Cl₂NO | |

| Molecular Weight | 163.99 g/mol | |

| Physical State | Solid | Analogy with 2,6-Dichloropyridin-3-ol |

| Melting Point | > 100 °C | |

| Boiling Point | > 200 °C | |

| Solubility | Soluble in polar organic solvents | General solubility of pyridinols |

Table 2: Spectroscopic Data of Analogous Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 2,4-Dichloropyridine (B17371) | 8.25 (d, 1H), 7.35 (s, 1H), 7.20 (dd, 1H) chemicalbook.com | Not readily available | Not readily available | Not readily available |

| 2,6-Dichloropyridine (B45657) | Not readily available | Not readily available | 1570, 1540, 1420, 1100, 780 nist.gov | 147 (M+), 112, 77 nih.gov |

| 2,6-Dichloropyridin-3-ol | Not readily available | Not readily available | Not readily available | 163 (M+) nih.gov |

Q & A

Q. What are the common synthetic routes for 2,4-Dichloropyridin-3-OL, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves halogenation of pyridine derivatives. For example, chlorination of 3-hydroxypyridine using POCl₃ or SOCl₂ under reflux conditions (60–80°C) can yield dichlorinated products. Reaction optimization includes adjusting stoichiometry (e.g., molar ratios of chlorinating agents), solvent choice (e.g., anhydrous dichloromethane), and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

- Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps favor substitution |

| Molar Ratio (POCl₃) | 2:1 (substrate:POCl₃) | Excess reagent reduces byproducts |

| Purification | Silica gel (70–230 mesh) | Removes unreacted starting material |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the pyridine ring (δ 7.0–8.5 ppm) and hydroxyl protons (broad signal, δ 10–12 ppm). Chlorine substituents deshield adjacent protons, causing downfield shifts .

- IR : A strong O–H stretch (~3200 cm⁻¹) and C–Cl stretches (600–800 cm⁻¹) confirm functional groups .

- Example Data :

| Technique | Observed Signal | Expected Signal |

|---|---|---|

| ¹H NMR | δ 8.2 (d, J=5.6 Hz, 1H) | Pyridine H-5 |